1-Bromobicyclo[4.2.1]nonane
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Overview
Description
1-Bromobicyclo[4.2.1]nonane is an organic compound with the molecular formula C₉H₁₅Br. It is a brominated derivative of bicyclo[4.2.1]nonane, a bicyclic hydrocarbon. The compound is characterized by its unique bicyclic structure, which consists of a nine-membered ring system with a bromine atom attached to one of the bridgehead carbon atoms. This structural feature imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromobicyclo[4.2.1]nonane can be synthesized through several synthetic routes. One common method involves the bromination of bicyclo[4.2.1]nonane using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions. The bromination occurs selectively at the bridgehead carbon atom, yielding this compound as the major product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and reactant concentrations, can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromobicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R) through nucleophilic substitution reactions.
Elimination: Under basic conditions, this compound can undergo elimination reactions to form bicyclo[4.2.1]nonene.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
The major products formed from these reactions include substituted bicyclo[4.2.1]nonanes, bicyclo[4.2.1]nonene, and various oxidized or reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromobicyclo[4.2.1]nonane has several scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromobicyclo[4.2.1]nonane involves its interaction with molecular targets through its bromine atom and bicyclic structure. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in enzyme inhibition or protein modification studies .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.1]nonane: The parent hydrocarbon of 1-Bromobicyclo[4.2.1]nonane, lacking the bromine atom.
1-Chlorobicyclo[4.2.1]nonane: A chlorinated analogue of this compound, exhibiting similar reactivity but with different chemical properties due to the presence of chlorine instead of bromine.
1-Iodobicyclo[4.2.1]nonane: An iodinated analogue, which can undergo similar reactions but with different reactivity profiles due to the larger atomic size and lower bond dissociation energy of iodine.
Uniqueness
This compound is unique due to its specific reactivity and stability conferred by the bromine atom. Compared to its chlorinated and iodinated analogues, it offers a balance of reactivity and stability, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
62243-36-1 |
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Molecular Formula |
C9H15Br |
Molecular Weight |
203.12 g/mol |
IUPAC Name |
1-bromobicyclo[4.2.1]nonane |
InChI |
InChI=1S/C9H15Br/c10-9-5-2-1-3-8(7-9)4-6-9/h8H,1-7H2 |
InChI Key |
AWAHGNJHDPJJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCC(C1)C2)Br |
Origin of Product |
United States |
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